(E)-6-bromo-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one
Description
(E)-6-Bromo-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one is a brominated coumarin-chalcone hybrid featuring an α,β-unsaturated carbonyl (enone) system. The compound's structure integrates a 6-bromo-2H-chromen-2-one core linked to a 4-diethylamino-substituted acryloyl group. This design enhances its electrophilic reactivity, enabling nucleophilic interactions critical for biological activity .
Properties
IUPAC Name |
6-bromo-3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO3/c1-3-24(4-2)18-9-5-15(6-10-18)7-11-20(25)19-14-16-13-17(23)8-12-21(16)27-22(19)26/h5-14H,3-4H2,1-2H3/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJRQVPYDMVTPI-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-6-bromo-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones, which are known for their diverse biological activities. This compound features a bromo substitution and a diethylamino group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its inhibitory effects on various enzymes and its potential therapeutic applications.
Molecular Structure
The molecular structure of this compound can be represented as follows:
- IUPAC Name : 6-bromo-3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]chromen-2-one
- Molecular Formula : C22H20BrN1O3
- Molecular Weight : 426.31 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly focusing on its inhibitory effects on key enzymes involved in neurodegenerative diseases and its potential as an anticancer agent.
Enzyme Inhibition Studies
-
Monoamine Oxidase (MAO) Inhibition :
- The compound has shown significant inhibitory activity against MAO-B, with an IC50 value reported at approximately 0.51 μM, indicating strong potential for treating conditions like Parkinson's disease by increasing levels of monoamines in the brain .
- The structure–activity relationship (SAR) suggests that bromine substitution enhances MAO-B inhibition compared to other halogens .
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) :
- β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) :
Antioxidant Activity
The compound has been evaluated for its antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. Studies indicate that it exhibits reactive oxygen species (ROS) scavenging abilities, contributing to cellular protection against oxidative damage .
Anticancer Activity
Recent investigations into the antiproliferative effects of related coumarin derivatives have shown promising results against various cancer cell lines. For instance:
- Compounds derived from similar structures exhibited IC50 values ranging from 2.70 µM to 4.90 µM against liver carcinoma cells (HEPG2), highlighting the potential of these compounds as anticancer agents .
Case Studies and Experimental Findings
Several studies have been conducted to elucidate the biological activities of chromenone derivatives:
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds similar to (E)-6-bromo-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one exhibit significant anticancer activity. For instance, studies have shown that derivatives of coumarin and chalcone can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression . The diethylamino group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy against tumor cells.
Antioxidant Activity
The antioxidant properties of this compound have been highlighted in various studies. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively, thus protecting cellular components from oxidative damage .
Fluorescence Spectroscopy
Fluorescent Probes
The chromenone structure is known for its fluorescent properties, making this compound a candidate for use as a fluorescent probe in biological imaging. Its ability to emit light upon excitation allows for real-time monitoring of biological processes at the cellular level. This application is particularly valuable in studying cellular dynamics and interactions in live-cell imaging .
Therapeutic Applications
Potential Neuroprotective Effects
Emerging research suggests that compounds like this compound may possess neuroprotective effects. The diethylamino group is hypothesized to facilitate penetration across the blood-brain barrier, which is essential for treating neurological conditions such as Alzheimer's disease and Parkinson's disease. Studies on related compounds have shown promise in reducing neuroinflammation and promoting neuronal survival .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include condensation reactions between appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Comparison with Similar Compounds
Key Features :
- Electrophilic Enone System: The α,β-unsaturated carbonyl facilitates Michael addition reactions, forming heterocyclic derivatives (e.g., pyridines, pyrazoles) .
- Substituent Effects: The 4-diethylamino group on the phenyl ring improves solubility and modulates electronic properties, influencing binding to biological targets .
- Synthesis: Typically prepared via Claisen-Schmidt condensation of 3-acetyl-6-bromo-2H-chromen-2-one with 4-diethylaminobenzaldehyde in ethanol/piperidine, yielding ~65% after recrystallization .
Comparison with Structural Analogs
Substituent Variations on the Acryloyl Phenyl Ring
Structural analogs differ in substituents on the acryloyl phenyl group, altering biological activity and physicochemical properties.
*Compound 2b derivatives (e.g., pyrazolo[1,5-a]pyrimidine 7c) exhibit potent activity due to heterocyclic extensions .
Heterocyclic Derivatives
Reactions with nucleophiles yield heterocycles with enhanced bioactivity:
Mechanistic Insights :
- Diethylamino vs.
- Bromine Substitution : The 6-bromo group on the coumarin core increases molecular weight and may enhance DNA intercalation .
Pharmacological and Physicochemical Properties
Cytotoxicity and Selectivity
- Amino Side Chains: Derivatives with diethylaminoethoxy (compound 5, LD50 = 7.08 µM) and dimethylaminoethoxy (compound 6, LD50 = 5.0 µM) substituents show selective toxicity against lung cancer (A549) over normal cells (LL47) .
- Heterocyclic Extensions : Pyrazolo[1,5-a]pyrimidine derivatives exhibit superior potency (IC50 < 3 µM) due to planar structures enabling DNA binding .
Spectral and Structural Data
- IR/NMR: The enone carbonyl absorbs at 1666–1726 cm⁻¹, while aromatic protons resonate at δ = 7.3–8.8 ppm .
- Crystallography: Analogs like (E)-6-bromo-3-{2-[2-(4-chlorobenzylidene)hydrazinyl]thiazol-5-yl}-2H-chromen-2-one crystallize in monoclinic systems (a = 30.58 Å, Z = 8), with Br/Cl atoms influencing packing .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing (E)-6-bromo-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one?
- Answer : The compound can be synthesized via conventional or microwave-assisted methods. For example, analogous chromenone derivatives are synthesized using Claisen-Schmidt condensation between substituted acetophenones and benzaldehydes, catalyzed by eco-friendly catalysts like NaOH under solvent-free conditions . Microwave-assisted synthesis reduces reaction times (e.g., from 6–8 hours to 10–15 minutes) while improving yields . Propargyl bromide and K₂CO₃ in DMF are also used for functionalizing chromenone cores .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the E-configuration of the acryloyl group and diethylamino substitution. UV/Vis spectroscopy identifies π→π* transitions in the chromenone core, while IR spectroscopy confirms carbonyl (C=O) and C-Br stretches . Mass spectrometry provides molecular ion peaks and fragmentation patterns for validation .
Q. How can researchers ensure purity during synthesis and characterization?
- Answer : Use column chromatography with gradients of ethyl acetate/hexane for purification. Monitor reactions via Thin-Layer Chromatography (TLC) and confirm purity using High-Performance Liquid Chromatography (HPLC) with a C18 column .
Advanced Research Questions
Q. What experimental design limitations arise in stability or degradation studies of this compound?
- Answer : A key limitation is sample degradation during prolonged data collection (e.g., organic compound breakdown over 9 hours at room temperature). This alters the wastewater matrix in environmental studies or affects pharmacological assays . To mitigate this, maintain samples at 4°C to slow degradation and use real-time monitoring techniques like in-situ spectroscopy .
Q. How can contradictions in degradation kinetics data be resolved?
- Answer : Discrepancies often stem from inconsistent sample handling or environmental variability. Standardize protocols by (i) using inert atmospheres (N₂/Ar) to prevent oxidation, (ii) calibrating equipment (e.g., HPLC detectors), and (iii) replicating experiments across multiple batches. Statistical tools like ANOVA can identify outliers caused by matrix interference .
Q. What advanced structural characterization methods elucidate conformational dynamics?
- Answer : Single-crystal X-ray diffraction (SCXRD) resolves bond angles (e.g., C-Br bond geometry) and torsional parameters (e.g., dihedral angles between chromenone and phenyl groups) . Density Functional Theory (DFT) simulations complement experimental data by modeling electronic transitions and steric effects .
Q. How does solvent polarity influence the compound’s photophysical properties?
- Answer : Solvatochromic shifts in UV/Vis spectra (e.g., bathochromic shifts in polar solvents) indicate intramolecular charge transfer (ICT) between the electron-rich diethylamino group and the electron-deficient chromenone core. Use solvents like DMSO, methanol, and cyclohexane to correlate polarity with emission maxima .
Methodological Considerations
Q. What computational tools aid in predicting biological activity or reactivity?
- Answer : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases). Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., bromine position) with antibacterial or anticancer activity .
Q. How can researchers address low yields in large-scale synthesis?
- Answer : Optimize microwave parameters (power, irradiation time) to enhance scalability. Replace DMF with recyclable solvents like PEG-400, and employ flow chemistry systems for continuous production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
